Pivenfrine

Descripción general

Descripción

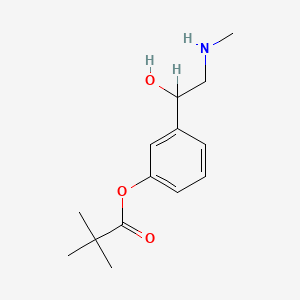

Pivenfrina, también conocida como pivalilfenilefrina, es un agente simpaticomimético y midriático. Se utiliza principalmente en oftalmología para dilatar las pupilas y como descongestionante. El compuesto tiene una fórmula molecular de C14H21NO3 y una masa molar de 251,326 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La pivenfrina se puede sintetizar mediante la esterificación de la fenilefrina con ácido pivalico. La reacción normalmente implica el uso de un catalizador como el ácido sulfúrico o el ácido clorhídrico para facilitar el proceso de esterificación. La reacción se lleva a cabo bajo condiciones de reflujo para garantizar la conversión completa de los reactivos al producto de éster deseado.

Métodos de Producción Industrial: En entornos industriales, la producción de pivenfrina implica procesos de esterificación a gran escala. Los reactivos, fenilefrina y ácido pivalico, se mezclan en un recipiente de reacción junto con un catalizador adecuado. La mezcla se calienta a la temperatura requerida y se mantiene bajo condiciones de reflujo hasta que la reacción se completa. Luego, el producto se purifica mediante destilación o recristalización para obtener pivenfrina de alta pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones: La pivenfrina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La pivenfrina se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.

Reducción: La reducción de la pivenfrina puede conducir a la formación de derivados de aminas reducidas.

Sustitución: La pivenfrina puede sufrir reacciones de sustitución nucleofílica, donde el grupo éster puede ser reemplazado por otros nucleófilos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Se pueden utilizar nucleófilos como iones hidróxido o aminas en condiciones básicas.

Productos Principales Formados:

Oxidación: Formación de quinonas u otros derivados oxidados.

Reducción: Formación de derivados de aminas reducidas.

Sustitución: Formación de derivados de fenilefrina sustituidos.

Aplicaciones Científicas De Investigación

Ophthalmic Use

Pivenfrine's primary application is hypothesized to be in ophthalmology due to its ability to induce mydriasis (pupil dilation) and improve corneal permeability. This property could potentially enhance the effectiveness of ocular drug delivery systems.

- Mydriatic Agent : Similar to phenylephrine, this compound could be utilized during intraocular surgeries to maintain pupil dilation.

Cardiovascular Applications

Although not widely studied, this compound may have implications in managing cardiovascular conditions due to its sympathomimetic effects.

- Vasoconstrictive Properties : Like phenylephrine, this compound may exert vasoconstriction effects, which can be beneficial in treating hypotension or shock states.

Case Study: Ocular Drug Delivery

A study evaluating the efficacy of lipophilic esters in enhancing ocular drug delivery found that compounds with higher lipophilicity significantly improved corneal absorption rates. This suggests that this compound could similarly enhance the delivery of therapeutic agents in ophthalmic formulations .

Research on Sympathomimetics

Research on sympathomimetic agents like phenylephrine has demonstrated their effectiveness in various clinical scenarios, including managing anaphylaxis and cardiac arrest. The mechanisms of action involve stimulation of adrenergic receptors, leading to increased heart rate and vascular resistance . While these studies do not directly involve this compound, they highlight the pharmacological relevance of similar compounds.

Mecanismo De Acción

La pivenfrina ejerce sus efectos al actuar como agonista en los receptores adrenérgicos alfa-1. Esto lleva a la activación del receptor y la vasoconstricción subsecuente, lo que resulta en la dilatación pupilar y la descongestión. Los objetivos moleculares incluyen los receptores adrenérgicos, y las vías involucradas están relacionadas con el sistema nervioso simpático .

Compuestos Similares:

Fenilefrina: Un compuesto estrechamente relacionado con propiedades simpaticomiméticas similares.

Epinefrina: Otro agonista adrenérgico con aplicaciones más amplias en medicina de emergencia.

Norepinefrina: Un neurotransmisor con objetivos de receptores similares pero efectos fisiológicos diferentes.

Singularidad de la Pivenfrina: La pivenfrina es única en su uso específico como agente midriático y su estructura de éster, que la diferencia de otros agonistas adrenérgicos. Su esterificación con ácido pivalico mejora su lipofilicidad y estabilidad, lo que la hace particularmente efectiva para aplicaciones oftálmicas.

Comparación Con Compuestos Similares

Phenylephrine: A closely related compound with similar sympathomimetic properties.

Epinephrine: Another adrenergic agonist with broader applications in emergency medicine.

Norepinephrine: A neurotransmitter with similar receptor targets but different physiological effects.

Uniqueness of Pivenfrine: this compound is unique in its specific use as a mydriatic agent and its ester structure, which differentiates it from other adrenergic agonists. Its esterification with pivalic acid enhances its lipophilicity and stability, making it particularly effective for ophthalmic applications.

Actividad Biológica

Pivenfrine, a compound related to phenylephrine, is a pivalate ester that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is structurally similar to phenylephrine but features a pivalate ester modification. This alteration enhances its lipophilicity, potentially improving its bioavailability and therapeutic efficacy compared to its parent compound. While this compound has not been extensively studied in clinical settings, its biological activities can be inferred from related compounds.

Pharmacological Properties

This compound acts primarily as a sympathomimetic agent, similar to phenylephrine. Its biological activity can be categorized into several key areas:

- Vasoconstriction : Like phenylephrine, this compound is expected to induce vasoconstriction by stimulating alpha-adrenergic receptors, leading to increased blood pressure and reduced nasal congestion.

- Ocular Effects : Due to its sympathomimetic properties, it may also be effective in ophthalmic applications, such as pupil dilation and reducing intraocular pressure in glaucoma management.

The primary mechanism of action for this compound involves the activation of adrenergic receptors. The compound is believed to exert its effects through:

- Alpha-1 Adrenergic Receptor Agonism : This interaction leads to vasoconstriction and increased peripheral resistance.

- Beta-Adrenergic Receptor Modulation : Although less studied, potential interactions with beta receptors may contribute to its overall pharmacological profile.

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Propiedades

IUPAC Name |

[3-[1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)13(17)18-11-7-5-6-10(8-11)12(16)9-15-4/h5-8,12,15-16H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCAWJLMFJKICG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=CC(=C1)C(CNC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80867279 | |

| Record name | 3-[1-Hydroxy-2-(methylamino)ethyl]phenyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71206-88-7, 67577-23-5 | |

| Record name | 3-[1-Hydroxy-2-(methylamino)ethyl]phenyl 2,2-dimethylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71206-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pivenfrine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067577235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pivalylphenylephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071206887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[1-Hydroxy-2-(methylamino)ethyl]phenyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIVENFRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB4XQ0T71U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.